

# Spectroscopic Profile of (2-Bromopyridin-4-yl)methanamine: A Technical Guide

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## Compound of Interest

Compound Name: (2-Bromopyridin-4-yl)methanamine

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **(2-Bromopyridin-4-yl)methanamine** (CAS No: 858362-82-0).<sup>[1]</sup> Due to the limited availability of direct experimental data for this specific compound, this document combines predicted spectroscopic values with experimental data from closely related structural isomers and analogous compounds. The guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **(2-Bromopyridin-4-yl)methanamine** in research and development settings. Detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data are also presented.

## Chemical Structure and Properties

- IUPAC Name: **(2-Bromopyridin-4-yl)methanamine**<sup>[1]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>BrN<sub>2</sub><sup>[1]</sup>
- Molecular Weight: 187.04 g/mol <sup>[1]</sup>
- Monoisotopic Mass: 185.97926 Da<sup>[1]</sup>

- CAS Number: 858362-82-0[1]

## Spectroscopic Data

The following sections present a summary of the expected spectroscopic data for **(2-Bromopyridin-4-yl)methanamine**. It is important to note that where experimental data for the target molecule is unavailable, predicted data and data from analogous compounds are used and are clearly indicated.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on established chemical shift principles and analysis of structurally similar compounds. Experimental verification is strongly recommended.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **(2-Bromopyridin-4-yl)methanamine**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~8.3	d	1H	H-6 (Pyridine)
~7.5	s	1H	H-3 (Pyridine)
~7.3	d	1H	H-5 (Pyridine)
~3.9	s	2H	-CH <sub>2</sub> - (Methylene)
~1.8 (broad)	s	2H	-NH <sub>2</sub> (Amine)

Solvent:  $\text{CDCl}_3$ ,  
Reference: TMS at  
0.00 ppm

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **(2-Bromopyridin-4-yl)methanamine**

Chemical Shift ( $\delta$ , ppm)	Assignment
~163	C-2 (Pyridine, C-Br)
~150	C-6 (Pyridine)
~149	C-4 (Pyridine)
~125	C-3 (Pyridine)
~122	C-5 (Pyridine)
~45	-CH <sub>2</sub> - (Methylene)
Solvent: CDCl <sub>3</sub>	

## Mass Spectrometry (MS)

The mass spectrum of **(2-Bromopyridin-4-yl)methanamine** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio).

Table 3: Expected Mass Spectrometry Data for **(2-Bromopyridin-4-yl)methanamine**

m/z (Da)	Relative Abundance	Assignment
186/188	~1:1	[M] <sup>+</sup> (Molecular ion)
171/173	~1:1	[M-NH <sub>2</sub> ] <sup>+</sup>
107	Variable	[M-Br] <sup>+</sup>
78	Variable	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup> (Pyridyl fragment)

## Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for **(2-Bromopyridin-4-yl)methanamine**

Frequency Range (cm <sup>-1</sup> )	Intensity	Vibrational Mode
3400-3200	Medium	N-H stretch (primary amine)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic methylene)
1600-1550	Strong	C=C and C=N stretching (pyridine ring)
1470-1430	Strong	C=C and C=N stretching (pyridine ring)
1650-1580	Medium	N-H bend (primary amine)
1100-1000	Strong	C-N stretch
700-600	Strong	C-Br stretch

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials and Equipment:

- **(2-Bromopyridin-4-yl)methanamine** sample
- Deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>)
- Tetramethylsilane (TMS) internal standard
- NMR tubes (5 mm)
- Volumetric flasks and pipettes
- NMR Spectrometer (e.g., 400 MHz or higher)

**Procedure:**

- Sample Preparation:
  - Accurately weigh 5-10 mg of the sample for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
  - Add a small amount of TMS as an internal standard.
  - Transfer the solution to an NMR tube.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
  - Acquire the  $^1\text{H}$  NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
  - Acquire the  $^{13}\text{C}$  NMR spectrum, often using a proton-decoupled pulse sequence.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Mass Spectrometry (MS)

**Materials and Equipment:**

- **(2-Bromopyridin-4-yl)methanamine** sample

- High-purity solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

- Sample Preparation:
  - Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
- Data Acquisition:
  - Infuse the sample solution into the ion source of the mass spectrometer.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[M+H]^+$ .
  - Optimize ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
- Data Analysis:
  - Identify the molecular ion peak and its isotopic pattern.
  - Analyze fragmentation patterns to confirm the structure.

## Infrared (IR) Spectroscopy

Materials and Equipment:

- **(2-Bromopyridin-4-yl)methanamine** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FT-IR Spectrometer

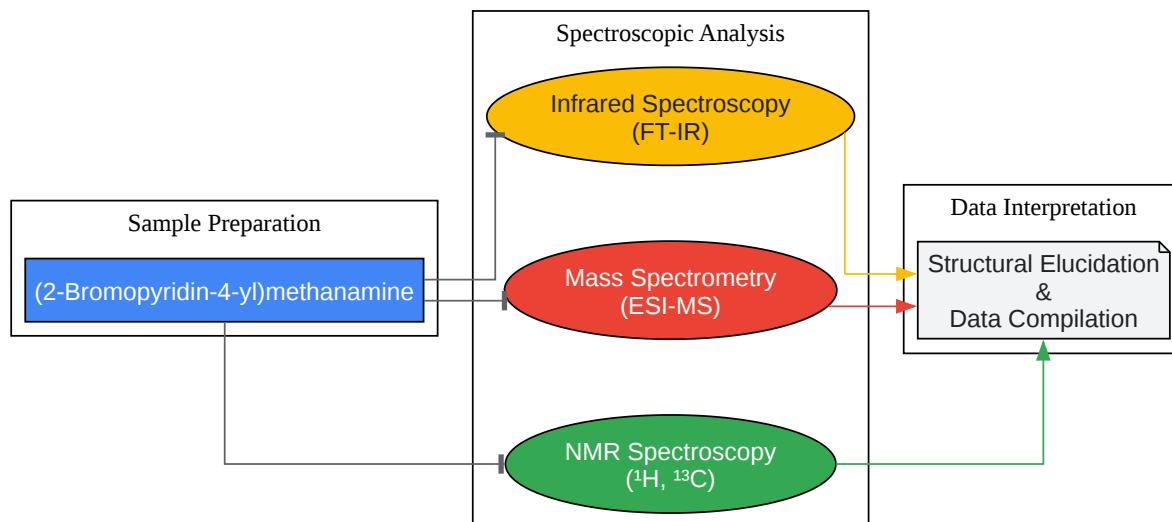
**Procedure:**

- Sample Preparation (KBr Pellet Method):
  - Place 1-2 mg of the sample and 100-200 mg of dry KBr in an agate mortar.
  - Grind the mixture thoroughly to a fine, uniform powder.
  - Transfer a portion of the powder to a pellet press and apply pressure to form a transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty sample compartment.
  - Record the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Visualizations

## Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of **(2-Bromopyridin-4-yl)methanamine**.



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Caption: Workflow for Spectroscopic Analysis.

## Conclusion

This technical guide provides a foundational spectroscopic profile of **(2-Bromopyridin-4-yl)methanamine**. While comprehensive experimental data remains to be published, the combination of predicted values and data from analogous compounds offers a reliable starting point for researchers. The detailed experimental protocols included herein provide a standardized methodology for obtaining high-quality spectroscopic data, which is crucial for the unambiguous characterization of this and other novel chemical entities in drug discovery and development.

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## References

- 1. (2-Bromopyridin-4-yl)methanamine | C6H7BrN2 | CID 29921604 - PubChem  
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